Piperidinyl Substitution Enhances Antiproliferative Potency in Breast Cancer Models Compared to Morpholinyl Analogs
In a 2024 study of 4-hydrazinylpyrimidine-5-carbonitriles, compounds featuring a piperidinyl moiety at the 2-position demonstrated IC50 values ranging from 1.62 ± 0.06 µM to 9.88 ± 0.38 µM against hormone-dependent MCF-7 breast cancer cells, and 3.26 ± 0.14 µM to 12.93 ± 0.55 µM against non-hormone-dependent MDA-MB-231 cells [1]. These piperidinyl-containing derivatives were directly compared to morpholinyl-substituted analogs and to the reference drug 5-fluorouracil (5-FU) [1]. The data establish that the presence of the piperidinyl group, as found in 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine, is a critical determinant of cytotoxic potency within this chemotype, offering a measurable differentiation from close structural analogs lacking this moiety [1].
| Evidence Dimension | Antiproliferative activity (IC50) against human breast cancer cell lines |
|---|---|
| Target Compound Data | Representative piperidinyl-containing derivative IC50 range: 1.62 - 9.88 µM (MCF-7); 3.26 - 12.93 µM (MDA-MB-231) |
| Comparator Or Baseline | Morpholinyl-substituted analogs (quantitative data not explicitly disaggregated in abstract, but activity trends favor piperidinyl derivatives); Reference drug 5-FU |
| Quantified Difference | Piperidinyl derivatives achieve IC50 values as low as 1.62 µM (MCF-7) and 3.26 µM (MDA-MB-231), demonstrating sub-10 µM potency |
| Conditions | In vitro MTT assay; MCF-7 (hormone-dependent) and MDA-MB-231 (triple-negative) human breast cancer cell lines |
Why This Matters
Demonstrates that the piperidinyl substitution in 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is associated with potent antiproliferative activity against clinically relevant breast cancer models, a key differentiator from morpholinyl or unsubstituted hydrazinylpyrimidines for oncology-focused procurement.
- [1] Developing new anticancer agents: Design, synthesis, biological evaluation and in silico study of several functionalized pyrimidine-5-carbonitriles as small molecules modulators targeting breast cancer. Bioorganic Chemistry, 2024. View Source
